molecular formula C29H31N3O3 B1139117 MPP dihydrochloride CAS No. 289726-02-9

MPP dihydrochloride

Cat. No.: B1139117
CAS No.: 289726-02-9
M. Wt: 469.6 g/mol
InChI Key: TXLGPGWHIIHRHH-UHFFFAOYSA-N
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Description

Methylpiperidino pyrazole is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of estrogen receptor alpha (ERα). It is widely used in scientific research to study the function of this receptor. The compound has a molecular formula of C29H31N3O3 and a molar mass of 469.585 g/mol .

Scientific Research Applications

Methylpiperidino pyrazole is extensively used in scientific research due to its high selectivity for estrogen receptor alpha. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylpiperidino pyrazole can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with β-diketones. This reaction typically occurs in the presence of a catalyst such as iodine or under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of methylpiperidino pyrazole often involves green chemistry approaches, such as using water as a solvent and employing environmentally friendly catalysts. These methods aim to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methylpiperidino pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Methylpiperidino pyrazole is unique due to its high selectivity for estrogen receptor alpha. Similar compounds include:

These compounds differ in their selectivity and biological activities, making methylpiperidino pyrazole a valuable tool for studying estrogen receptor alpha specifically.

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLGPGWHIIHRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045817
Record name Methylpiperidinopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289726-02-9, 2512204-77-0
Record name Methylpiperidinopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPIPERIDINOPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: this compound (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of this compound binding to ERα?

A2: By blocking ERα, this compound inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, this compound was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, this compound partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of this compound for ERα compare to other estrogen receptor antagonists?

A3: this compound exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes this compound a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how this compound is used in scientific research?

A4: this compound is frequently employed in research to:

  • Investigate the role of ERα in various diseases: Researchers used this compound to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].
  • Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].
  • Develop and test novel ERα-targeted therapies: this compound can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of this compound?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of this compound. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

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